Adenosine-2-carboxamide
Description
Significance of Adenosine (B11128) Derivatives in Biological Systems and Chemical Biology
Adenosine and its derivatives are fundamental molecules in virtually all forms of life. wikipedia.org As a core component of ribonucleic acid (RNA) and its derivative deoxyadenosine (B7792050) forming a building block of DNA, adenosine is essential for genetic coding. wikipedia.org Beyond this, its derivatives are pivotal in cellular metabolism and energy transfer, most notably as adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). wikipedia.orgmdpi.comacs.org In the realm of cell signaling, cyclic adenosine monophosphate (cAMP) is a crucial second messenger. wikipedia.orgmdpi.comacademie-sciences.fr
The biological significance of adenosine extends to its role as an endogenous modulator of numerous physiological processes through its interaction with four distinct G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. wikipedia.orgresearchgate.netmdpi.comunife.itphysiology.org These receptors are widely distributed throughout the body's tissues and are implicated in a vast array of functions, including cardiovascular regulation, neuroprotection, and inflammation. unife.itontosight.ai For instance, extracellular adenosine levels can rise significantly in response to cellular stress, such as hypoxia or ischemia, where it acts as a cytoprotective agent to prevent tissue damage. wikipedia.orgnih.govresearchgate.net
In chemical biology and medicinal chemistry, the adenine (B156593) scaffold is a privileged structure for drug design. academie-sciences.fr Researchers have synthesized extensive libraries of adenosine derivatives by chemically modifying the purine (B94841) heterocycle or the ribose sugar moiety. mdpi.comacademie-sciences.fr These modifications are designed to alter the compound's affinity and selectivity for specific adenosine receptor subtypes, thereby creating powerful tools to study physiological processes and develop potential therapeutic agents for a wide range of conditions, including cardiac arrhythmias, neurological disorders, and cancer. wikipedia.orgontosight.ainih.govontosight.ai
Historical Perspective of Adenosine-2-carboxamide and Related Analogs in Research
The scientific journey of adenosine began with its discovery in 1929. researchgate.netphysiology.org Early research focused on identifying its distribution and characterizing its fundamental biological importance, such as its potent vasodilatory effects on coronary vessels. researchgate.netphysiology.org The concept of specific cell-surface receptors for adenosine emerged later, leading to their classification into the A₁, A₂ₐ, A₂ₑ, and A₃ subtypes. researchgate.netunife.it This classification spurred the development of synthetic analogs to probe the function of these receptors with greater precision. researchgate.net
The development of N⁶-substituted adenosine derivatives, such as N⁶-cyclopentyladenosine (CPA) and N⁶-(R)-phenylisopropyladenosine, were early milestones in creating ligands with selectivity, particularly for the A₁ receptor. nih.gov A significant advancement in the field was the synthesis of 5'-N-ethylcarboxamidoadenosine (NECA), a potent but nonselective agonist at A₁ and A₂ receptors. nih.govsemanticscholar.org
Research into C2-substituted adenosine analogs, including this compound, gained momentum as scientists sought to enhance selectivity, particularly for the A₂ₐ receptor. nih.gov The introduction of various substituents at the C2 position of the adenine ring proved to be a fruitful strategy. For example, the development of CGS 21680, which features a 2-[p-(2-carboxyethyl)phenethylamino] group, provided a highly selective A₂ₐ receptor agonist that became a standard tool in pharmacological research. nih.govnih.govrcsb.org Studies have explored a wide range of C2 modifications, including alkynyl, amino, and thioether groups, often in combination with modifications at the 5'-position, to map the structure-activity relationships of adenosine receptors. nih.govsemanticscholar.orgacs.org The synthesis of this compound and its derivatives is part of this broader effort to create a diverse chemical toolbox for dissecting the complex roles of adenosine signaling. mdpi.comnih.gov
Table 1: Key Historical Adenosine Analogs and Their Research Significance
| Compound Name | Key Structural Feature | Primary Research Significance |
|---|---|---|
| N⁶-cyclopentyladenosine (CPA) | N⁶-cyclopentyl group | Early selective agonist for the A₁ adenosine receptor. nih.gov |
| 5'-N-ethylcarboxamidoadenosine (NECA) | 5'-uronamide modification | Potent, non-selective agonist used as a reference compound. nih.govsemanticscholar.org |
| CGS 21680 | C2-phenethylamino substitution | Widely used, highly selective A₂ₐ adenosine receptor agonist. nih.govnih.govrcsb.org |
| UK-432097 | Complex C2 and N⁶ substitutions | A highly potent and selective A₂ₐ agonist used in structural studies of the receptor. mdpi.comnih.gov |
Scope and Research Trajectories of this compound Studies
The primary focus of research involving this compound and its derivatives has been their interaction with adenosine receptors, particularly the A₂ₐ subtype. biosynth.com These compounds are utilized as chemical probes to explore the structure and function of these receptors. A significant research trajectory involves using these molecules in structural biology to understand ligand binding and receptor activation. For instance, the crystal structure of the human A₂ₐ adenosine receptor has been solved in complex with agonists that feature a 2-carboxamide (B11827560) moiety, providing detailed insights into the molecular interactions that trigger receptor conformational changes. mdpi.comnih.gov
Another major research area is the optimization of adenosine 5'-carboxamide derivatives as selective agonists for different adenosine receptor subtypes. nih.govacs.org Structure-based drug design and fragment screening are employed to rationally design novel derivatives with improved affinity and selectivity. nih.govacs.org These studies aim to develop ligands that can selectively target receptors in specific tissues or under particular pathological conditions, which is crucial for potential therapeutic applications while minimizing off-target effects. nih.gov Research has shown that modifications to the 2-carboxamide group can influence affinity and selectivity for A₂ₐ and A₃ receptors. semanticscholar.orgresearchgate.net
Furthermore, derivatives of this compound are being investigated in various disease models. For example, A₂ₐ receptor agonists are studied for their potential as anti-inflammatory agents and for their roles in neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.net The development of potent and selective A₂ₐ agonists based on the adenosine scaffold, including 2-carboxamide derivatives, has been a key strategy in this area. acs.orgresearchgate.net More recently, the adenosine 5'-carboxamide scaffold has been explored for developing inhibitors of other enzymes, such as the coronaviral methyltransferase nsp14, highlighting the expanding scope of this chemical class beyond adenosine receptor research. rsc.org
Table 2: Research Applications of this compound and Related Derivatives
| Research Area | Specific Application | Key Findings | Citations |
|---|---|---|---|
| Structural Biology | Probing agonist binding to the A₂ₐ receptor | The 2-carboxamide moiety can form specific hydrogen bonds within the receptor's binding pocket, contributing to agonist binding and receptor activation. | mdpi.comnih.gov |
| Medicinal Chemistry | Development of selective A₂ₐ and A₃ receptor agonists | 2-substituted N-ethylcarboxamidoadenosine derivatives can exhibit high affinity for human A₃ receptors. | researchgate.net |
| Medicinal Chemistry | Optimization of adenosine 5'-carboxamide derivatives | Structure-based design has led to the synthesis of new derivatives with high affinity for A₁ and A₂ₐ receptors. | nih.govacs.org |
| Antiviral Research | Inhibition of SARS-CoV-2 nsp14 methyltransferase | Adenosine 5'-carboxamide derivatives have been identified as effective inhibitors of this essential viral enzyme. | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O5/c12-7-4-10(16-9(15-7)8(13)21)17(2-14-4)11-6(20)5(19)3(1-18)22-11/h2-3,5-6,11,18-20H,1H2,(H2,13,21)(H2,12,15,16)/t3-,5-,6-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKJUKPKKPAEX-YPGGWENNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Interactions and Receptor Pharmacology of Adenosine 2 Carboxamide
Adenosine (B11128) Receptor Subtype Selectivity and Affinity
The affinity of a ligand for its receptor is typically quantified by the equilibrium dissociation constant (Kᵢ or Kₔ), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. Selectivity refers to a ligand's ability to bind preferentially to one receptor subtype over others.
Interactions with Adenosine A₁ Receptors
Specific quantitative data on the binding affinity (Kᵢ) of Adenosine-2-carboxamide for the adenosine A₁ receptor could not be located in the reviewed scientific literature.
Interactions with Adenosine A₂ₐ Receptors
Specific quantitative data on the binding affinity (Kᵢ) of this compound for the adenosine A₂ₐ receptor is not available in the reviewed scientific literature. Studies on other 2-substituted adenosine derivatives have shown that modifications at this position can significantly influence affinity and selectivity for the A₂ₐ receptor.
Interactions with Adenosine A₂ₑ Receptors
Specific quantitative data on the binding affinity (Kᵢ) or functional potency (EC₅₀) of this compound for the adenosine A₂ₑ receptor could not be identified in the reviewed literature. The A₂ₑ receptor is known to have a lower affinity for the endogenous ligand adenosine compared to A₁ and A₂ₐ subtypes.
Interactions with Adenosine A₃ Receptors
Specific quantitative data on the binding affinity (Kᵢ) of this compound for the adenosine A₃ receptor is not present in the available scientific literature. Research indicates that substitutions at the 2-position of the purine (B94841) ring are a critical determinant for A₃ receptor interaction and activation.
Ligand Binding Studies and Kinetic Characterization
The characterization of a ligand's interaction with its receptor, including its affinity and binding kinetics, is fundamental in pharmacology. These parameters are typically determined through ligand binding assays.
Radioligand Binding Assays and Competition Profiles
Radioligand binding assays are a standard and robust method for characterizing receptor-ligand interactions. nih.govcapes.gov.br These assays utilize a radioactive isotope-labeled ligand (radioligand) that has a high affinity and specificity for the receptor of interest.
The primary types of radioligand binding experiments include:
Saturation Assays: In these experiments, a fixed amount of receptor preparation (e.g., cell membranes) is incubated with increasing concentrations of a radioligand until equilibrium is reached. nih.gov This allows for the determination of the radioligand's affinity for the receptor (dissociation constant, Kₔ) and the total number of binding sites (receptor density, Bₘₐₓ). nih.gov
Competition Assays: These assays are used to determine the affinity of an unlabeled compound (the "competitor," such as this compound) for a receptor. uwec.edu The experiment involves incubating the receptor preparation with a fixed concentration of a specific radioligand in the presence of varying concentrations of the unlabeled competitor. uam.es The competitor displaces the radioligand from the receptor in a concentration-dependent manner. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. uwec.edu This IC₅₀ value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. uam.es
The data from these competition assays are used to generate competition profiles or curves, which graphically represent the displacement of the radioligand by the test compound. The shape and position of this curve provide information about the affinity and binding characteristics of the test compound. For adenosine receptors, various subtype-selective radioligands are employed. For instance, [³H]CGS21680 is often used for the A₂ₐ receptor, while [¹²⁵I]I-AB-MECA is a common choice for the A₃ receptor. acs.org
Binding Kinetics and Dissociation Rates of this compound Ligands
The duration of a ligand's interaction with its receptor, known as residence time, is a critical factor in determining its pharmacological effect. This kinetic parameter, along with the rates of association (k_on) and dissociation (k_off), provides a more dynamic understanding of ligand-receptor interactions than affinity (K_d) alone. For adenosine A2A receptor agonists, a direct correlation has been observed between their residence time and their intrinsic efficacy in functional assays nih.gov. This suggests that the kinetic profile of a ligand is a key determinant of its biological activity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
|---|---|---|---|
| 2-(2-phenyl)ethynyl-NECA (PENECA) | - | - | 6 |
| 2-(3-hydroxy-3-phenyl)propyn-1-yl-NECA (PHPNECA) | - | - | 0.4 |
Binding affinities (Ki) of 2-substituted NECA derivatives at human adenosine A3 receptors. Data from radioligand competition studies reveal high affinity for the A3 subtype, with PENECA also showing significant selectivity over A1 and A2A receptors nih.gov.
The development of techniques like Surface Plasmon Resonance (SPR) has enabled the real-time measurement of binding kinetics for GPCR ligands, including those for adenosine receptors nih.govnih.govdundee.ac.uk. These methods can provide detailed information on the association and dissociation rates, which are crucial for understanding the structure-kinetic relationships of novel compounds. For instance, SPR has been used to characterize the binding of various ligands to the A2A adenosine receptor, revealing a wide range of residence times from seconds to hours for different antagonists nih.gov.
Allosteric Modulation and Biased Agonism of Adenosine Receptors by this compound Analogs
Allosteric modulators, which bind to a site on the receptor distinct from the orthosteric site for the endogenous ligand, offer a sophisticated mechanism for fine-tuning receptor activity. These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), and their effects are dependent on the presence of the orthosteric agonist. This provides a level of spatial and temporal specificity that is often advantageous over traditional orthosteric ligands alfa-chemistry.comresearchgate.netresearchgate.net. In the context of adenosine receptors, allosteric modulators can enhance or diminish the effects of endogenous adenosine, which is often released in high concentrations at sites of inflammation or injury researchgate.net.
Biased agonism, or functional selectivity, is another layer of complexity in GPCR pharmacology. This phenomenon describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor nih.govnih.govnih.gov. For adenosine receptors, this could mean, for example, a ligand that favors G-protein-mediated signaling over β-arrestin recruitment, or vice versa. This pathway-specific activation holds significant therapeutic promise, as it could allow for the development of drugs that elicit a desired therapeutic effect while avoiding unwanted side effects mediated by other pathways nih.gov.
Studies on N6-substituted adenosine analogues at the A3 adenosine receptor have demonstrated that biased agonism can be quantified by comparing a compound's activity in different signaling pathways, such as miniGαi and β-arrestin 2 recruitment nih.gov. While significant bias was not observed for the specific set of compounds tested in that study, it highlights the methodology used to identify such properties. The non-selective adenosine receptor agonist NECA is often used as an unbiased reference agonist in these assays nih.gov.
Receptor-Receptor Interactions Modulated by this compound
The function of GPCRs can be further modulated by their interaction with other receptors to form heteromers. These receptor-receptor interactions can lead to allosteric modulation between the constituent receptors, altering their pharmacology and signaling properties.
A well-characterized example of GPCR heteromerization is the interaction between adenosine and dopamine (B1211576) receptors, which plays a crucial role in modulating neuronal function, particularly in the basal ganglia.
The A2A-D2 receptor heteromer is a key player in the regulation of motor activity and is a target for therapies in conditions like Parkinson's disease. Within this heteromer, there are reciprocal antagonistic interactions. Activation of the A2A receptor can decrease the affinity and signaling of the D2 receptor, and conversely, D2 receptor activation can modulate A2A receptor function dundee.ac.uk. This allosteric modulation within the heteromeric complex is a fundamental mechanism underlying the antagonistic relationship between adenosine and dopamine in the brain. The formation of these heteromers has been demonstrated in living cells, and they are believed to exist as pre-formed complexes dundee.ac.uk.
The A1-D1 receptor heteromer represents another important point of convergence for adenosine and dopamine signaling. Antagonistic interactions have also been observed in this complex. For example, activation of the A1 receptor has been shown to decrease the affinity of the D1 receptor for its antagonists. This interaction is implicated in the behavioral effects of adenosine agonists and antagonists that are not related to motor activity, such as their sedative or psychostimulant properties.
Beyond the well-established interactions with dopamine receptors, adenosine receptors can engage in crosstalk with other GPCRs. For instance, A2A receptors have been shown to form heteromeric complexes with the metabotropic glutamate (B1630785) receptor 5 (mGluR5). These higher-order interactions, sometimes referred to as "receptor mosaics," can further fine-tune the cellular response to various stimuli by altering the strength of the allosteric interactions within the primary heteromer. The C-terminus of the A2A receptor, which is unusually long, serves as a docking site for various accessory proteins that can also modulate signaling, further highlighting the complexity of GPCR crosstalk. This intricate network of interactions allows for a highly integrated and context-dependent cellular response to extracellular signals.
Structure Activity Relationship Sar and Computational Chemistry
Elucidation of Structure-Activity Relationships for Adenosine-2-carboxamide Derivatives
Systematic modifications of the purine (B94841), ribose, and carboxamide moieties of this compound have delineated the structural requirements for interaction with adenosine (B11128) receptor subtypes.
Modifications to the purine core of adenosine derivatives, particularly at the C2 and N6 positions, are crucial for modulating receptor affinity and selectivity. nih.gov
Substitutions at the N6-position significantly influence selectivity for the A1 and A3 adenosine receptors. The N6-region is noted to be primarily hydrophobic, capable of accommodating large substituents. nih.gov For instance, the introduction of cycloalkyl groups at the N6-position tends to favor selectivity for the A1 receptor, as seen in well-known agonists like N6-cyclopentyladenosine (CPA) and N6-cyclohexyladenosine (CHA). nih.gov Conversely, N6-benzyl substitutions generally enhance selectivity for the A3 receptor subtype. nih.gov
The C2-position is a key site for achieving A2A receptor selectivity. nih.gov While small substituents at this position, such as in 2-chloroadenosine (2-CADO), typically result in non-selective compounds or only modest A2A selectivity, larger modifications can impart significant A2A potency and selectivity. nih.gov An important example is CGS 21680, which features a 2-[[4-(2-carboxyethyl)phenethyl]-amino] substituent and demonstrates a 74-fold selectivity for the A2A receptor. nih.gov The nature of the chemical linker at the C2-position also plays a role; for instance, an ether linkage was found to confer higher A3 affinity compared to an amine or thioether linkage for certain derivatives. researchgate.net
| Compound | Substitution Position | Substituent Type | Receptor Selectivity |
| CPA | N6 | Cyclopentyl | A1 selective |
| CHA | N6 | Cyclohexyl | A1 selective |
| Various | N6 | Benzyl | A3 selective nih.gov |
| CGS 21680 | C2 | 2-[[4-(2-carboxyethyl)phenethyl]-amino] | A2A selective nih.gov |
| 2-CADO | C2 | Chloro | Modest A2 / Non-selective nih.gov |
The ribose moiety of adenosine is highly conserved, and most modifications are not well tolerated, indicating its critical role in receptor binding and activation. nih.gov
The 5'-position is the most amenable to substitution, and it is a common site for introducing carboxamide groups to enhance potency. nih.gov In contrast, modifications at the 2' and 3' positions of the ribose ring are generally detrimental to activity. nih.gov Any substitution at the 2' position can abolish receptor affinity, and a free 3'-hydroxyl group is considered essential for high efficacy. nih.gov
Conformational studies have shown that substituents on the ribose ring influence its pucker. Substitution at the 2' position tends to stabilize the S-type conformer, while 3'-substitutions favor an N-type conformer. researchgate.net Modifications at the 5'-position, such as the introduction of a 5'-uronamide, have a minimal effect on the ring's conformational equilibrium but do alter the conformation of the exocyclic group. nih.govresearchgate.net While often poorly tolerated, a 4'-methyl substitution can be compatible with receptor binding if combined with other favorable modifications on the molecule. nih.gov
| Ribose Position | Tolerance to Modification | Impact on Activity/Pharmacology |
| 2' | Poorly tolerated | Substitution can abolish affinity; stabilizes S-conformer. nih.govresearchgate.net |
| 3' | Poorly tolerated | Unsubstituted hydroxyl group required for high efficacy; stabilizes N-conformer. nih.govresearchgate.net |
| 4' | Poorly tolerated | Potency can be restored when combined with other modifications. nih.gov |
| 5' | Well tolerated | Amenable to substitution (e.g., carboxamides) to increase potency. nih.gov |
Substituents on the 5'-carboxamide group are pivotal in fine-tuning the potency and selectivity of adenosine analogs.
The archetypal compound, 5′-N-ethylcarboxamidoadenosine (NECA), which features a small alkyl amide at the 5'-position, exhibits increased potency at all four adenosine receptor subtypes, rendering it a non-selective agonist. Achieving selectivity often requires combining the 5'-carboxamide moiety with substitutions on the purine ring. For example, the A2A-selective agonist CGS 21680 pairs a 5'-N-ethylcarboxamide with a bulky C2-substituent. nih.gov
Interestingly, introducing polar groups into the 5'-carboxamide substituent can shift selectivity towards the A1 receptor over the A2A subtype. nih.gov For instance, an N-3-fluoropropyl 5'-carboxamide derivative was found to be 78-fold more selective for the human A1 receptor compared to the N-propyl analog, which was only 17.5-fold selective. nih.gov However, this effect is highly dependent on the specific alkyl chain and the position of the polar group. nih.gov It has also been proposed that bulkier 5'-carboxamide groups may restrict the conformational changes in the receptor required for activation, potentially leading to partial agonism. nih.gov
Molecular Modeling and Computational Approaches
Computational chemistry has become an indispensable tool for rationalizing observed SAR and for the prospective design of novel adenosine receptor ligands.
Molecular docking simulations have provided detailed pictures of how this compound derivatives fit into the orthosteric binding pocket of adenosine receptors. Docking screens using high-resolution crystal structures of the A2A adenosine receptor (A2AAR) have been employed to identify novel ligands. nih.govacs.org
These studies have confirmed key interactions that are critical for agonist binding and receptor activation. For adenosine-based agonists, these interactions consistently include:
Hydrogen bonding: The ribose hydroxyl groups and the exocyclic N6-amino group of the adenine (B156593) core form crucial hydrogen bonds with specific residues in the binding pocket. A hydrogen bond with the side chain of a highly conserved asparagine residue (Asn253 in the A2AAR) is a hallmark interaction. nih.govnih.gov
Hydrophobic interactions: A π-π stacking interaction between the purine ring and a conserved phenylalanine residue (Phe168 in the A2AAR) is vital for anchoring the ligand in the binding site. nih.gov
Docking models also help explain selectivity. For example, analysis of the binding pockets of A1 and A2A receptors shows that while the residues interacting with the adenosine core are highly conserved, differences in the subpockets accommodating the 5'-carboxamide substituent can be exploited to achieve selectivity. nih.gov It is worth noting that docking studies using rigid receptor structures may be biased toward identifying ligands with the same efficacy profile (e.g., agonist vs. antagonist) as the ligand present in the crystal structure. acs.org
Pharmacophore modeling abstracts the key chemical features required for a ligand to interact with its target receptor. These models serve as 3D search queries for virtual screening and as guides for ligand design.
Pharmacophore models for A2AAR agonists have been developed based on the structures of known potent ligands. nih.govsemanticscholar.org A representative model typically includes several key features:
An aromatic ring feature, corresponding to the purine core, which engages in the π-π stacking interaction with Phe168. nih.gov
Multiple hydrogen bond acceptor features, representing the nitrogen atoms of the purine and the hydroxyl groups of the ribose. These features map to interactions with residues like Ser277 and His278 in the A2AAR. nih.govsemanticscholar.org
Additional features that map the interactions of specific substituents, such as the amide group interacting with Thr88. nih.govsemanticscholar.org
These validated pharmacophore models can successfully distinguish active from inactive compounds and are used in virtual screening campaigns to identify novel chemical scaffolds with the potential for agonist activity at the A2AAR. nih.govsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the structural or property descriptors of chemical compounds with their biological activities. ijnrd.org This approach is instrumental in drug design for predicting the activity of new molecules before their synthesis, thereby saving resources and time. nih.gov In the context of adenosine receptor ligands, QSAR models are developed to understand the relationship between the physicochemical properties of molecules like this compound derivatives and their affinity for adenosine receptor subtypes. longdom.org
QSAR studies involve generating mathematical models that relate various molecular descriptors—such as those accounting for hydrophobicity, electronic properties, and steric effects—to the biological potency of the compounds. ijnrd.orgnih.gov These models are then used to predict the activities of novel chemical entities. nih.gov For adenosine receptor agonists, QSAR approaches have been employed to build predictive models based on the knowledge of existing ligands. nih.gov
A typical QSAR study involves several key stages:
Data Set Selection: A series of compounds with known biological activities (e.g., binding affinities for a specific adenosine receptor subtype) is compiled.
Descriptor Calculation: Various physicochemical, topological, and structural descriptors are calculated for each molecule in the dataset. longdom.org
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. longdom.orgresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.
For instance, a robust QSAR model was developed to predict the binding modes of new chemical entities acting as agonists on the adenosine A2A receptor (A2AAR). semanticscholar.org Such models are crucial for the virtual screening of large compound libraries to identify potential hits with desired activity profiles. While many in silico methods have been described for predicting biological activities, the application of traditional QSAR in the development of new agonists for adenosine receptors is still an area requiring more research. nih.gov
Below is a table representing the types of molecular descriptors commonly used in QSAR studies for adenosine receptor ligands.
| Descriptor Type | Examples | Relevance to this compound Activity |
| Lipophilic Parameters | Log P (Partition Coefficient) | Describes the compound's ability to cross cell membranes to reach the receptor. |
| Electronic Parameters | Hammett Constant (σ), Dipole Moment | Relates to the electronic interactions (e.g., hydrogen bonds, electrostatic interactions) between the ligand and receptor. |
| Steric Factors | Taft Steric Constant (Es), Molar Refractivity | Defines the size and shape of the molecule, which must be complementary to the receptor's binding pocket. |
| Topological Indices | Connectivity Indices, Shape Indices | Quantifies aspects of molecular structure like size, shape, and degree of branching, influencing receptor fit. |
Molecular Dynamics Simulations of this compound-Receptor Complexes
Molecular Dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing detailed insights into the dynamic nature of ligand-receptor interactions. mdpi.comnih.gov In the study of this compound derivatives, MD simulations are crucial for understanding the stability of the ligand-receptor complex, characterizing binding interactions, and observing conformational changes that are essential for receptor activation. semanticscholar.orgnih.gov
Once a ligand is docked into a receptor's binding site, MD simulations can be performed to assess the stability of the proposed binding pose. uoa.gr For example, simulations of adenosine A2A receptor (A2AAR) complexes have shown that ligands can maintain stable interactions within the binding pocket over simulation times extending to 60 nanoseconds and beyond. semanticscholar.org This stability is indicated by the ligand's Root Mean Square Deviation (RMSD), where smaller fluctuations suggest a stable binding conformation. semanticscholar.org
Key findings from MD simulations of adenosine receptor-ligand complexes include:
Interaction Stability: Throughout simulations, ligands like this compound derivatives have been shown to maintain continuous interaction with the receptor's binding pocket. semanticscholar.org
Binding Energy: Calculations such as MM/PBSA and MM/GBSA can be used to estimate the binding free energy, with negative values indicating favorable binding. semanticscholar.orgresearchgate.net
Receptor Dynamics: Simulations have revealed the flexibility of adenosine receptors, which is critical for their biological function and for designing potent and selective drugs. mdpi.com For the A2AAR, MD studies have investigated the conformational dynamics of the receptor in both its unbound (apo) state and when bound to a ligand, showing that the presence of a ligand significantly improves the stability of the receptor's helical structures. nih.gov
Influence of G-proteins: Advanced simulation techniques have been used to explore how the coupling of G-proteins influences ligand binding and receptor conformation, providing insights into the mechanisms of signal transduction. mdpi.com
The table below summarizes key interactions observed in MD simulations between adenosine receptor agonists and critical amino acid residues within the binding site.
| Receptor Residue | Interaction Type | Significance |
| N253 (6.55) | Hydrogen Bond | A highly conserved interaction crucial for anchoring the ligand in the orthosteric pocket. mdpi.comresearchgate.net |
| E169 (ECL2) | Hydrogen Bond | Stabilizes the ligand within the binding site. mdpi.com |
| H264, S277, H278 | Hydrogen Bond/Aromatic | Important for the biological activity at the A2AAR. semanticscholar.org |
| F168, T88 | Hydrophobic/van der Waals | Contribute to the overall affinity and stability of the ligand in the binding pocket. semanticscholar.org |
Virtual Screening and De Novo Design of Novel this compound Scaffolds
Virtual screening and de novo design are pivotal computational strategies for discovering novel ligands for specific biological targets like adenosine receptors. Virtual screening involves searching large libraries of chemical compounds to identify molecules that are likely to bind to a receptor, while de novo design focuses on constructing new molecules from scratch that are tailored to fit the receptor's binding site. uoa.grchemrxiv.org
Virtual Screening Structure-based virtual screening has been successfully applied to discover new antagonists and agonists for adenosine receptors, leveraging the available crystal structures of the A1 and A2A subtypes. uoa.grnih.gov The process typically involves docking thousands of compounds into the receptor's binding site and scoring them based on their predicted binding affinity. uoa.gr For adenosine 5'-carboxamide derivatives, an agonist-bound A2AAR structure was used to screen for new chemical fragments that could optimally fit a specific subpocket of the binding site. nih.govnih.gov This approach led to the identification of new derivatives with high affinity. nih.gov The screening suggested very strict size limitations for substituents at the C5' position, dictated by the size of the corresponding subpocket. nih.gov
De Novo Design De novo design methods aim to generate novel molecular structures with high predicted activity. These approaches can overcome the limitations of existing chemical libraries by exploring new areas of chemical space. researchgate.net For the adenosine A2A receptor, deep reinforcement learning methods like DrugEx have been developed to generate novel, drug-like molecules. nih.gov This technique uses a generative model trained with a predictive machine learning model to design molecules with high chemical diversity and predicted affinity for the A2AAR. nih.gov The goal is to create molecules that are not only potent but also possess favorable pharmacokinetic properties and are synthetically feasible. chemrxiv.org
The workflow for these computational design strategies is outlined below:
| Strategy | Step 1 | Step 2 | Step 3 | Outcome |
| Virtual Screening | Prepare receptor structure and compound library. | Dock compounds into the receptor's binding site. | Score and rank compounds based on predicted affinity. | A list of "hit" compounds for experimental testing. uoa.gr |
| De Novo Design | Define the receptor's binding pocket. | Use an algorithm to generate molecular fragments or build molecules atom-by-atom. | Score the designed molecules for desired properties (e.g., affinity, drug-likeness). | Novel chemical structures with predicted high activity. nih.govarxiv.org |
Machine Learning Applications in this compound Ligand Discovery
Several ML approaches have been utilized in the context of adenosine receptor drug discovery:
Classification and Regression Models: Bayesian machine learning models have been generated and validated to distinguish between active and inactive compounds for adenosine receptor subtypes. frontiersin.org For example, a model for the A1AR was developed using public data and achieved a high Receiver Operator Characteristic (ROC) of 0.87, indicating good predictive performance. frontiersin.orgresearchgate.net Such models can be used to screen new compounds and prioritize them for experimental testing. frontiersin.org
Deep Learning for De Novo Design: Deep learning, particularly through the use of recurrent neural networks (RNNs) and reinforcement learning (RL), has been employed to generate novel chemical structures. nih.gov The DrugEx method, for instance, uses an RL-integrated RNN to design new ligands specifically for the A2AAR. nih.gov The system learns to generate molecules in the form of SMILES strings that are predicted to be active by a separate ML-based predictor model, which acts as a reward function during training. nih.gov This approach has been shown to produce candidate molecules with greater chemical diversity compared to previous methods. nih.gov
Predicting Physicochemical Properties: ML models are adept at predicting various properties of molecules, which is a core component of QSAR studies. longdom.org By learning from existing data, these models can predict the biological activity of new this compound derivatives.
The application of these ML techniques has successfully identified novel modulators for the A2AAR, A2BAR, and A3AR subtypes that are structurally distinct from previously known compounds. frontiersin.orgresearchgate.net This demonstrates the power of ML to not only predict activity but also to uncover new chemotypes for therapeutic development.
| Machine Learning Technique | Application in Adenosine Ligand Discovery | Example Finding |
| Bayesian Models | Classification of compounds as active/inactive for specific adenosine receptor subtypes. | Generated a validated A1AR agonist model with a ROC of 0.87. frontiersin.orgresearchgate.net |
| Deep Reinforcement Learning (RNNs) | De novo design of novel ligands with desired properties for a specific target. | The DrugEx method generated diverse molecules predicted to be active on the A2AAR. nih.gov |
| Classification/Regression Models | Scoring and selecting new compounds for testing against A1AR, A2AAR, A2BAR, and A3AR. | Built models with good 5-fold cross-validation statistics for all four adenosine receptor subtypes. frontiersin.org |
Intracellular Signaling Pathways and Cellular Mechanisms
G-Protein Coupling and Downstream Effector Systems
The interaction of Adenosine-2-carboxamide with adenosine (B11128) receptors triggers a cascade of intracellular events mediated by heterotrimeric G-proteins. These G-proteins, upon activation, dissociate into their α and βγ subunits, which then interact with and modulate the activity of various effector enzymes and ion channels, leading to diverse physiological responses.
Adenylyl Cyclase Modulation (cAMP production)
A primary downstream effector of adenosine receptor activation is adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The modulation of adenylyl cyclase activity, and consequently intracellular cAMP levels, is a key mechanism through which this compound influences cellular function.
Activation of A2A and A2B adenosine receptors, which are coupled to stimulatory G-proteins (Gs), leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP accumulation. This elevation in cAMP can then activate protein kinase A (PKA) and other cAMP-dependent signaling pathways. Conversely, activation of A1 and A3 adenosine receptors, coupled to inhibitory G-proteins (Gi), results in the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels.
The specific effect of this compound on cAMP production is dependent on the subtype of adenosine receptor expressed in a given cell type and the coupling of that receptor to either Gs or Gi proteins. For instance, in studies involving other adenosine analogs, it has been demonstrated that their effects on cAMP accumulation are receptor-dependent. In human lung fibroblasts, adenosine itself can either stimulate or inhibit adenylyl cyclase activity and cAMP levels, with the inhibitory effects being mediated by A1 receptors. nih.gov
Table 1: Effect of Adenosine Analogs on cAMP Accumulation
| Cell Type | Adenosine Analog | Effect on cAMP Levels | Receptor Implication |
|---|---|---|---|
| Human Lung Fibroblasts | Adenosine | Inhibition | A1 Receptor |
| Rat Skeletal Muscle Cells | Adenosine Agonists | Modulation | A2B Receptor |
Phospholipase C and Calcium Signaling
In addition to modulating adenylyl cyclase, certain adenosine receptor subtypes, when activated by ligands such as this compound, can activate the phospholipase C (PLC) signaling pathway. PLC is an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This increase in intracellular calcium concentration can then activate a variety of calcium-dependent enzymes and signaling pathways, leading to diverse cellular responses.
Studies with adenosine analogs have demonstrated their ability to stimulate phosphoinositide breakdown and elevate intracellular calcium levels. For example, in T24 bladder cancer cells, the A2B adenosine receptor has been shown to trigger intracellular calcium mobilization. nih.gov The non-selective adenosine receptor agonist NECA (5'-(N-Ethylcarboxamido)adenosine) has been shown to induce a concentration-dependent increase in intracellular calcium in various cell types, with specific EC50 values indicating the potency of the agonist. nih.gov
Table 2: Potency of Adenosine Analogs in Inducing Intracellular Calcium Mobilization
| Cell Type | Adenosine Analog | EC50 (nM) |
|---|---|---|
| T24 Bladder Cancer Cells | NECA | 538 ± 112 |
| T24 Bladder Cancer Cells (PTX treated) | NECA | 3550 ± 890 |
| T24 Bladder Cancer Cells (PTX + CTX treated) | NECA | 12,300 ± 4600 |
EC50 represents the concentration of the agonist that produces 50% of the maximal response. PTX (Pertussis toxin) and CTX (Cholera toxin) are used to investigate the involvement of specific G-proteins.
MAPK Pathways (e.g., ERK1/2 phosphorylation, p38 MAPK)
The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. Key members of this family include extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK.
The activation of adenosine receptors by agonists can lead to the phosphorylation and activation of both ERK1/2 and p38 MAPK. The specific MAPK pathway activated can depend on the adenosine receptor subtype and the cell type. For instance, studies have shown that adenosine agonists can stimulate the phosphorylation of p38 MAPK in porcine coronary artery smooth muscle cells. nih.gov In contrast, in some experimental models, adenosine has been observed to decrease the duration of nerve growth factor-induced phosphorylation of p38 MAP kinase. nih.gov
The modulation of these pathways is a critical component of the cellular response to this compound, influencing long-term changes in gene expression and cellular function.
Table 3: Modulation of MAPK Phosphorylation by Adenosine Agonists
| Cell Type | MAPK Pathway | Effect of Adenosine Agonist |
|---|---|---|
| Porcine Coronary Artery Smooth Muscle Cells | p38 MAPK | Stimulation of phosphorylation |
| PC12 Cells | p38 MAPK | Decreased duration of NGF-induced phosphorylation |
| Breast Cancer Stem Cells | ERK1/2 | Inhibition of phosphorylation |
PI3K/Akt Pathway Modulation
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is frequently observed in various diseases, including cancer.
Adenosine and its analogs can modulate the activity of the PI3K/Akt pathway. In some cellular contexts, activation of adenosine receptors can lead to the inhibition of this pathway. For example, in human pharyngeal squamous carcinoma FaDu cells, adenosine treatment has been shown to decrease the phosphorylation levels of PI3K, Akt, and the downstream effector mTOR. nih.govnih.gov This inhibitory effect on the PI3K/Akt pathway can contribute to the anti-proliferative and pro-apoptotic effects of adenosine in certain cancer cells. Conversely, in other contexts, such as in myocardial ischemia-reperfusion injury, activation of the A2B adenosine receptor by a selective agonist has been found to be protective through a mechanism involving the PI3K/Akt pathway. nih.gov
Table 4: Effect of Adenosine on PI3K/Akt Pathway Components in FaDu Cells
| Protein | Effect of Adenosine Treatment |
|---|---|
| Phospho-PI3K | Decreased phosphorylation |
| Phospho-Akt | Decreased phosphorylation |
| Phospho-mTOR | Decreased phosphorylation |
Receptor-Independent Cellular Actions of this compound
While many of the cellular effects of this compound are mediated through receptor activation, there is also evidence to suggest that adenosine and its analogs can exert effects through receptor-independent mechanisms. These actions often involve the intracellular transport of the nucleoside and its subsequent metabolic conversion.
Modulation of DNA Synthesis and Cell Cycle Regulation
Adenosine and its analogs can influence fundamental cellular processes such as DNA synthesis and cell cycle progression. These effects can be either inhibitory or stimulatory, depending on the cell type and the specific experimental conditions.
In some cell types, adenosine has been shown to inhibit DNA synthesis. For instance, in adult rat aortic smooth muscle cells, the adenosine analog NECA inhibited platelet-derived growth factor (PDGF)-induced DNA synthesis. nih.gov In contrast, in the promyelocytic cell line HL-60, adenosine has been reported to enhance DNA synthesis through a mechanism that appears to be independent of receptor binding and correlated with intracellular uptake. nih.gov
Furthermore, adenosine can induce cell cycle arrest in various cancer cell lines. In human ovarian cancer cells, adenosine has been shown to induce G0/G1 phase cell cycle arrest. nih.gov Similarly, in breast cancer stem cells, adenosine induced an accumulation of cells in the G1 and sub-G1 phases of the cell cycle in a dose-dependent manner. nih.gov
Table 5: Effects of Adenosine on Cell Cycle Distribution in Breast Cancer Stem Cells
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase |
|---|---|---|---|---|---|
| MCF-7 CSCs | Untreated | 50.42% | 23.12% | 14.52% | 1.62% |
| MDA-MB-231 CSCs | Untreated | 44.88% | 14.34% | 32.66% | 2.14% |
Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry.
Induction of Apoptosis
This compound, as an adenosine analog, is implicated in the induction of apoptosis, or programmed cell death, through various intracellular mechanisms. Research has shown that extracellular adenosine and its derivatives can significantly reduce cell viability in a dose- and time-dependent manner, particularly in cancer cell lines. The apoptotic process initiated by these compounds often involves the intrinsic pathway, which is characterized by changes in mitochondrial membrane permeability and the activation of specific signaling cascades.
The induction of apoptosis by adenosine compounds can be linked to the activation of AMP-activated protein kinase (AMPK). Upon cellular uptake, adenosine analogs can be converted to AMP, leading to the activation of AMPK. This activation is a key event that can trigger the apoptotic cascade independently of the caspase activation typically associated with mitochondrial or endoplasmic reticulum stress pathways.
Furthermore, the apoptotic signaling involves the B-cell Lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway. Pro-apoptotic members of this family, such as BAK (Bcl-2 homologous antagonist killer) and BAX (Bcl-2-associated x protein), can be activated, leading to their insertion into the mitochondrial membrane. This action compromises the integrity of the mitochondrial membrane, an irreversible step that commits the cell to apoptosis. The activation of adenosine receptors has been shown to promote the expression of the anti-apoptotic protein Bcl-2, which can in turn inhibit the pro-apoptotic protein Beclin-1, highlighting a complex regulatory role in cell survival and death pathways.
The process of apoptosis is a multi-stage event that begins with an induction phase, triggered by either internal stimuli like DNA damage (intrinsic pathway) or external signals via death receptors (extrinsic pathway). The subsequent early, mid, and late phases involve a cascade of molecular events, including the activation of initiator caspases (e.g., caspase-8 and caspase-9) and effector caspases, ultimately leading to the dismantling of the cell.
Table 1: Research Findings on Adenosine-Induced Apoptosis
| Cell Line/Model | Compound | Key Findings |
|---|---|---|
| Human Gastric Cancer Cells (GT3-TKB) | Adenosine | Induced apoptosis via an intrinsic pathway related to the activation of AMP-activated protein kinase (AMPK). |
| H9C2 Cardiomyocytes | Adenosine 2 Receptor (A2R) Agonist (NECA) | Attenuated apoptosis and reduced endoplasmic reticulum stress-induced autophagy. |
| Myocardial Ischemia-Reperfusion Model | Adenosine A2a Receptor (A2aR) Agonist (CGS21680) | Inhibited apoptosis by promoting the expression of Bcl-2 and inhibiting Beclin-1 and LC3II. |
Influence on Intracellular Purine (B94841) Metabolism and Homeostasis
As a structural analog of adenosine, this compound is positioned to significantly influence intracellular purine metabolism and homeostasis. Purine metabolism is a fundamental cellular process responsible for the synthesis, degradation, and salvage of purine nucleotides, which are essential for energy transfer, signaling, and as precursors for DNA and RNA synthesis.
Adenosine itself acts as a metabolic messenger, conveying information about the cell's energetic state. Its intracellular and extracellular concentrations are tightly regulated. A primary source of intracellular adenosine is the breakdown of S-adenosylhomocysteine (SAH), a byproduct of transmethylation reactions. However, under conditions of metabolic stress, such as hypoxia or ischemia, the majority of adenosine is derived from the hydrolysis of AMP via the 5'-nucleotidase pathway.
The introduction of this compound can perturb this delicate balance. By mimicking endogenous adenosine, it can potentially interact with enzymes involved in purine metabolism. For instance, it could be a substrate for adenosine kinase, the enzyme that phosphorylates adenosine to AMP, thereby being incorporated into the nucleotide pool. This could alter the intracellular concentrations of adenine (B156593) nucleotides (ATP, ADP, AMP), affecting cellular energy charge and signaling processes.
Furthermore, the regulation of adenosine levels is also controlled by adenosine deaminase, which converts adenosine to inosine (B1671953), and by nucleoside transporters that move adenosine across the cell membrane. This compound may compete with adenosine for these enzymes and transporters, leading to altered intracellular and extracellular adenosine concentrations. Such disruptions can impact a wide array of physiological processes, as adenosine, through its receptors, regulates functions in the cardiovascular, nervous, and immune systems.
Table 2: Key Components of Intracellular Purine Metabolism
| Molecule/Enzyme | Role in Purine Metabolism |
|---|---|
| Adenosine | An endogenous purine nucleoside that acts as a metabolic messenger and binds to adenosine receptors. |
| ATP (Adenosine Triphosphate) | The primary energy currency of the cell and a precursor for adenosine. |
| AMP (Adenosine Monophosphate) | A precursor for adenosine, particularly under conditions of metabolic stress. |
| Adenosine Kinase | An enzyme that phosphorylates adenosine to AMP, reincorporating it into the nucleotide pool. |
| Adenosine Deaminase | An enzyme that converts adenosine to inosine as part of the purine degradation pathway. |
| S-adenosylhomocysteine (SAH) | A precursor for a significant portion of adenosine under normal metabolic conditions. |
Interaction with Specific Intracellular Enzymes (e.g., Prolyl-tRNA Synthetase)
This compound's structural similarity to adenosine allows it to interact with specific intracellular enzymes that utilize adenosine or its derivatives as substrates or cofactors. A notable example of such an interaction is with aminoacyl-tRNA synthetases, a family of essential enzymes responsible for attaching the correct amino acid to its corresponding tRNA during protein synthesis.
Specifically, compounds with a 3-aminopyrazine-2-carboxamide (B1665363) scaffold, which mimic the adenine core of adenosine, have been identified as ATP-competitive inhibitors of human Prolyl-tRNA Synthetase (ProRS). These inhibitors bind to the ATP site of the enzyme, effectively blocking the first step of the catalytic reaction, which is the formation of an enzyme-bound aminoacyl-adenylate. This inhibitory action is crucial as the ligation of amino acids to their tRNAs is vital for cell growth and survival.
The interaction is based on mimicking the binding mode of adenosine within the enzyme's active site. Crystallographic studies have shown that adenosine and its mimicking inhibitors can form similar hydrogen bonds within the ATP-binding pocket of ProRS. This competitive inhibition mechanism highlights a potential mode of action for this compound.
Beyond ProRS, other aminoacyl-tRNA synthetases are also targets for adenosine analogs. For example, benzoxaborole inhibitors of Leucyl-tRNA Synthetase (LeuRS) function as prodrugs that are activated by forming a covalent adduct with the ribose hydroxyls of adenosine-based molecules like ATP or AMP. This activated form then binds with high affinity to the enzyme. This demonstrates a broader principle of how adenosine analogs can be designed to interact with and inhibit this critical class of enzymes, which has implications for the development of novel therapeutic agents.
Table 3: Interaction with Prolyl-tRNA Synthetase
| Interacting Molecule | Enzyme | Mechanism of Interaction |
|---|---|---|
| 3-aminopyrazine-2-carboxamide derivatives | Human Prolyl-tRNA Synthetase (ProRS) | ATP-competitive inhibition by binding to the ATP site and mimicking the interactions of the adenine core of adenosine. |
| Adenosine | Human Prolyl-tRNA Synthetase (ProRS) | Binds to the ATP site of the enzyme to form an enzyme-bound aminoacyl-adenylate. |
Enzymatic Metabolism and Transport of Adenosine 2 Carboxamide
Role of Adenosine (B11128) Deaminase (ADA) in Adenosine-2-carboxamide Metabolism
Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and its derivatives to inosine (B1671953) and corresponding analogs. nih.govwikipedia.org This enzymatic action is a critical route for the clearance of adenosine, thereby modulating its physiological effects. nih.govnih.gov ADA exists in two isoforms, ADA1 and ADA2, with ADA1 being the primary enzyme responsible for regulating intracellular adenosine levels, while both isoforms can influence extracellular concentrations. nih.govabo.fi
The substitution at the 2-position of the purine ring in this compound can influence its susceptibility to deamination by ADA. While specific metabolic studies on this compound's interaction with ADA are not extensively detailed in the provided context, the general principle is that modifications to the adenosine structure can alter enzyme kinetics. For instance, ADA's low affinity but high capacity for adenosine means it becomes particularly important in conditions of high adenosine concentration. nih.gov The efficiency of this compound as an ADA substrate would determine its half-life and the duration of its effects at adenosine receptors.
Involvement of Nucleotidases (e.g., CD39, CD73) in Extracellular this compound Regulation
Extracellular adenosine levels are tightly regulated by a cascade of ectonucleotidases, primarily CD39 (ectonucleoside triphosphate diphosphohydrolase-1) and CD73 (ecto-5'-nucleotidase). nih.govfrontiersin.orgresearchgate.net CD39 initiates the process by hydrolyzing extracellular ATP and ADP to AMP. nih.govresearchgate.netnih.gov Subsequently, CD73 catalyzes the dephosphorylation of AMP to adenosine. nih.govresearchgate.net This pathway is a major source of extracellular adenosine, which plays a significant role in various physiological and pathological processes, including immune suppression in the tumor microenvironment. frontiersin.orgnih.govdeakin.edu.au
While these enzymes primarily act on endogenous nucleotides, their role in the regulation of synthetic analogs like this compound is indirect. The activity of CD39 and CD73 determines the background level of endogenous adenosine, which can compete with this compound for binding to adenosine receptors. Therefore, high ectonucleotidase activity, leading to elevated extracellular adenosine, could potentially diminish the relative potency of this compound.
Table 1: Key Ectonucleotidases in Adenosine Metabolism
| Enzyme | Function | Role in Adenosine Regulation |
|---|---|---|
| CD39 | Hydrolyzes extracellular ATP and ADP to AMP. nih.govresearchgate.netnih.gov | Rate-limiting step in the conversion of ATP to adenosine. researchgate.netmdpi.com |
| CD73 | Dephosphorylates AMP to adenosine. nih.govresearchgate.net | Final step in the extracellular production of adenosine from AMP. researchgate.net |
Adenosine Kinase Activity and this compound
Adenosine kinase (ADK) is a crucial intracellular enzyme that regulates adenosine concentrations by phosphorylating it to adenosine monophosphate (AMP). wikipedia.orgnovocib.comtaylorandfrancis.com This action serves two main purposes: it salvages adenosine for the synthesis of adenine (B156593) nucleotides and it prevents the accumulation of adenosine, which can be cytotoxic or have potent signaling effects. nih.govpnas.org ADK is a high-affinity, low-capacity enzyme, making it the primary regulator of adenosine levels under normal physiological conditions. nih.govnih.gov
Nucleoside Transporters and Intracellular Accumulation
The entry of adenosine and its analogs, including this compound, into cells is mediated by specialized membrane proteins known as nucleoside transporters (NTs). wikipedia.org There are two main families of NTs: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). wikipedia.orgnih.gov ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient, while CNTs mediate the unidirectional uptake of nucleosides against their concentration gradient, driven by a sodium gradient. frontiersin.orgfrontiersin.org
The specific NTs that recognize and transport this compound will dictate its intracellular accumulation and subsequent metabolic fate. nih.gov The affinity of this compound for different ENT and CNT subtypes will determine the efficiency of its uptake. Once inside the cell, its intracellular concentration is further influenced by the rate of its metabolism by enzymes like adenosine kinase. The interplay between transport and metabolism creates a dynamic system that regulates the availability of this compound to intracellular targets and its potential for efflux back out of the cell. nih.govfrontiersin.org
Table 2: Families of Nucleoside Transporters
| Transporter Family | Transport Mechanism | Driving Force | Role in this compound Transport |
|---|---|---|---|
| Equilibrative Nucleoside Transporters (ENTs) | Facilitated diffusion | Concentration gradient | Bidirectional transport across the cell membrane. frontiersin.orgnih.gov |
| Concentrative Nucleoside Transporters (CNTs) | Secondary active transport | Sodium gradient | Unidirectional uptake into the cell against a concentration gradient. frontiersin.orgfrontiersin.org |
Impact on S-adenosylhomocysteine (AdoHcy) Hydrolase and Methionine Metabolism
S-adenosylhomocysteine (AdoHcy) hydrolase is a critical enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosylhomocysteine to adenosine and homocysteine. pnas.orgfrontiersin.org AdoHcy is a product of all S-adenosylmethionine (SAM)-dependent methylation reactions, and its accumulation can potently inhibit these essential processes. nih.govnih.gov Therefore, the efficient removal of AdoHcy by AdoHcy hydrolase is vital for maintaining cellular methylation potential. pnas.org
The activity of AdoHcy hydrolase is tightly linked to the metabolism of its products, adenosine and homocysteine. pnas.org An increase in the concentration of adenosine or its analogs can shift the equilibrium of the AdoHcy hydrolase reaction towards the synthesis of AdoHcy, leading to the inhibition of methyltransferases. nih.gov If this compound interacts with AdoHcy hydrolase, either as a substrate or an inhibitor, it could have significant downstream effects on methionine metabolism and cellular methylation reactions. For instance, inhibition of AdoHcy hydrolase by an adenosine analog can lead to the accumulation of AdoHcy and subsequent disruption of DNA, RNA, and protein methylation. nih.govnih.gov
Pre Clinical and Mechanistic Studies in Disease Models Excluding Clinical Trials
Immunomodulation and Anti-inflammatory Mechanisms
Adenosine (B11128), acting through its four G-protein-coupled receptors (A1, A2A, A2B, and A3), is a critical regulator of the immune system, generally exerting potent anti-inflammatory and immunomodulatory effects. Compounds like adenosine-2-carboxamide function by targeting these receptors, thereby influencing the behavior of various immune cells and the inflammatory milieu.
Regulation of Immune Cell Function (e.g., T-cells, NK cells, macrophages)
Adenosine receptor signaling profoundly impacts the function of both innate and adaptive immune cells. The A2A receptor, in particular, has been identified as a nonredundant negative regulator of immune cell activity, preventing excessive inflammation. pnas.org
Natural Killer (NK) cells: In the context of tumor immunity, extracellular adenosine is known to inhibit the proliferation, maturation, and cytotoxic function of NK cells. nih.gov Signaling, primarily through the A2A receptor, can suppress the anti-tumor activities of NK cells. nih.govnih.gov Blocking A2B receptors has been found to rescue T and NK cell proliferation and increase their production of IFN-γ and perforin. nih.gov
Macrophages: Macrophages, which can exist in a pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) state, are key targets of adenosine signaling. Activation of A2A and A2B receptors promotes the polarization of macrophages towards the M2 phenotype. cancerbiomed.org This shift is characterized by a decrease in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-12, and an increase in anti-inflammatory mediators such as IL-10. nih.govahajournals.org Studies show that A2B receptor activation specifically augments the expression of M2 markers like arginase-1. ahajournals.orgahajournals.org This modulation steers the macrophage response away from aggressive inflammation and towards tissue repair and immune suppression.
| Immune Cell | Primary Adenosine Receptor(s) Involved | Key Functional Effects |
| T-cells | A2A | Inhibition of activation, proliferation, and effector cytokine (IFN-γ, IL-2) production. nih.govfrontiersin.org Enhancement of regulatory T-cell (Treg) suppressive function. tandfonline.com |
| NK cells | A2A, A2B | Inhibition of cytotoxic function, maturation, and proliferation. nih.govnih.gov |
| Macrophages | A2A, A2B | Suppression of M1 (pro-inflammatory) phenotype. ahajournals.org Promotion of M2 (anti-inflammatory/pro-resolving) polarization. cancerbiomed.orgnih.gov |
Influence on the Tumor Microenvironment and Immunosuppression
The tumor microenvironment (TME) is often characterized by hypoxia, which leads to a significant accumulation of extracellular adenosine. pnas.orgoaepublish.com This high concentration of adenosine acts as a potent immunosuppressive signal, creating a shield that protects the tumor from the host's immune system. nih.govoaepublish.com
Adenosine exerts this effect by acting on the various immune cells present within the TME. nih.gov It suppresses the function of anti-tumor effector cells, including CD8+ T-cells and NK cells, primarily through the A2A receptor. pnas.orgfrontiersin.org Simultaneously, it enhances the activity of immunosuppressive cells like Tregs and M2-polarized tumor-associated macrophages (TAMs). cancerbiomed.org This dual action—disarming anti-cancer immune cells while bolstering pro-tumor immune cells—is a major mechanism of tumor immune evasion. nih.gov Consequently, blocking the adenosine pathway is recognized as a strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies. nih.govfrontiersin.org
Effects on Inflammatory Mediator Release
A primary mechanism by which adenosine carboxamides and related compounds exert anti-inflammatory effects is by regulating the production and release of cytokines and other inflammatory mediators.
Suppression of Pro-inflammatory Cytokines: Activation of adenosine receptors, particularly A2A and A2B, potently suppresses the release of pro-inflammatory cytokines from macrophages and other immune cells. nih.govnih.gov Key cytokines inhibited include TNF-α, IL-6, and IL-12. nih.govresearchgate.net This suppression helps to dampen the inflammatory cascade during tissue injury or infection.
Enhancement of Anti-inflammatory Cytokines: In contrast to its inhibitory effect on pro-inflammatory mediators, adenosine signaling can augment the production of the anti-inflammatory cytokine IL-10. ahajournals.orgnih.gov Studies in macrophage cell lines and in vivo models show that A2A and A2B receptor activation leads to increased IL-10 levels following an inflammatory stimulus. nih.govoup.com This upregulation of IL-10 is a key component of adenosine's role in resolving inflammation.
| Inflammatory Mediator | Effect of Adenosine Receptor Activation | Primary Receptor(s) Involved |
| TNF-α | Decrease | A2A, A2B nih.govresearchgate.net |
| IL-12 | Decrease | A2A, A2B nih.gov |
| IL-6 | Decrease | A2A, A2B nih.gov |
| IL-10 | Increase | A2A, A2B nih.govnih.govoup.com |
| Nitric Oxide (NO) | Decrease | A1, A2A nih.govoup.com |
Neurobiological and Neurodegenerative Research
In the central nervous system, adenosine is a crucial neuromodulator that influences neuronal excitability and the release of various neurotransmitters. Its roles are particularly relevant in the basal ganglia, a brain region critical for motor control, which is profoundly affected in neurodegenerative disorders like Parkinson's disease.
Modulation of Neurotransmitter Systems (e.g., Dopamine (B1211576), Glutamate)
Adenosine exerts significant control over the striatal neurotransmitter systems, primarily through a complex interplay between A1 and A2A receptors and their interactions with dopamine and glutamate (B1630785) pathways.
Dopamine: In the striatum, A2A receptors are densely co-localized with dopamine D2 receptors on the same neurons. nih.gov These two receptors have opposing functions; activation of A2A receptors inhibits D2 receptor signaling. nih.gov Therefore, blocking A2A receptors with an antagonist can enhance dopamine D2-mediated effects. nih.gov This antagonistic interaction forms the primary basis for using A2A antagonists as a non-dopaminergic therapy for motor symptoms. colorado.edu
Glutamate: Adenosine receptors are also key modulators of glutamate, the brain's main excitatory neurotransmitter. While A1 receptor activation generally inhibits glutamate release, A2A receptor activation can facilitate it. ub.edunih.gov Studies using microdialysis have shown that local administration of an A2A receptor agonist increases the extracellular levels of both glutamate and dopamine in the striatum. nih.govnih.gov This suggests that adenosine's influence on dopamine release can be secondary to its modulation of glutamatergic transmission. ub.edunih.gov
| Neurotransmitter | Effect of A1 Receptor Activation | Effect of A2A Receptor Activation |
| Dopamine | Inhibition of release ub.edu | Stimulation of release (often secondary to glutamate) ub.edunih.gov |
| Glutamate | Inhibition of release colorado.eduub.edu | Stimulation of release nih.govnih.gov |
Preclinical Models of Neurological Disorders (e.g., Parkinson's Disease models)
The neuromodulatory actions of adenosine have made its receptors a significant target in research on Parkinson's disease (PD), a condition defined by the progressive loss of dopamine-producing neurons. michaeljfox.org Preclinical animal models have been instrumental in demonstrating the therapeutic potential of targeting the A2A receptor.
In various rodent and primate models of PD, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, A2A receptor antagonists have shown significant efficacy. nih.gov These compounds effectively reverse motor deficits and, importantly, potentiate the motor-improving effects of standard dopamine replacement therapies like L-dopa. nih.govmdpi.com Furthermore, some studies suggest that A2A antagonists can provide these benefits without worsening the dyskinesias (involuntary movements) that are a common side effect of long-term L-dopa treatment. michaeljfox.orgnih.gov
Beyond symptomatic relief, pre-clinical evidence has also pointed towards a neuroprotective role for A2A antagonists. Studies have shown that blockade of A2A receptors can protect dopaminergic neurons from degeneration in toxin-based experimental models of PD. mdpi.com
Role in Neuronal Signaling and Synaptic Plasticity
Adenosine is a critical modulator of synaptic transmission and plasticity, primarily through the activation of A1 and A2A receptors. In the hippocampus, a brain region crucial for learning and memory, adenosine's presence continuously influences the basal probability of neurotransmitter release mdc-berlin.de. Endogenous adenosine, acting on presynaptic A1 receptors, maintains a low probability of transmitter release, which in turn gates synaptic plasticity mdc-berlin.de. The modulation of long-term potentiation (LTP), a cellular correlate of learning and memory, is a key aspect of adenosine's role in the brain. The activation of adenosine A1 receptors has been shown to attenuate LTP, while A1 receptor antagonists facilitate it, indicating a tonic inhibitory effect of endogenous adenosine on this form of synaptic plasticity consensus.app.
Conversely, adenosine A2A receptors are also pivotal in controlling synaptic plasticity. These receptors are enriched in glutamatergic synapses within the amygdala and hippocampus, where they selectively regulate synaptic plasticity processes that are fundamental for fear memory and other forms of learning nih.govmdpi.com. The activation of A2A receptors can facilitate LTP consensus.app. In the prefrontal cortex, A2A receptors specifically control glutamatergic synapse plasticity in fast-spiking interneurons, which is important for maintaining the excitation-inhibition balance within cortical circuits frontiersin.org.
While direct studies on this compound are limited in this specific context, its structural similarity to adenosine suggests that it would likely interact with adenosine receptors to modulate neuronal signaling and synaptic plasticity. The specific effects would depend on its affinity and agonist or antagonist activity at A1 and A2A receptor subtypes. For instance, an agonistic action at A1 receptors would be expected to suppress synaptic transmission and inhibit LTP, whereas agonism at A2A receptors could enhance synaptic plasticity. The precise role of this compound in these processes remains an area for further investigation.
Anticancer Mechanisms
Adenosine and its analogs play multifaceted roles in cancer biology, with effects on cell proliferation, survival, and metabolism. These effects are largely mediated by the differential expression and activation of adenosine receptor subtypes in tumor cells and the tumor microenvironment.
The modulation of adenosine receptors presents a significant avenue for controlling tumor cell proliferation. Depending on the cancer type and the specific receptor subtype involved, adenosine can have contrasting effects on cell growth nih.gov. Preclinical studies have shown that agonists of the A1 adenosine receptor can inhibit the proliferation of various human tumor cell lines nih.gov.
Conversely, the A2A and A2B adenosine receptors are often implicated in promoting cancer cell proliferation. For instance, activation of the A2A receptor has been demonstrated to induce proliferation in melanoma, lung, and breast carcinoma cells through signaling pathways involving phospholipase C (PLC), protein kinase C-delta (PKC-δ), extracellular regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNKs), and protein kinase B (AKT) nih.govresearchgate.net. Similarly, the A2B receptor is highly expressed in several cancer cell lines, including prostate and bladder cancer, where its activation promotes tumor growth urotoday.comnih.govresearchgate.net. Consequently, antagonists of A2A and A2B receptors are being investigated as potential anticancer therapeutics nih.govresearchgate.neturotoday.com.
Given that this compound is an adenosine analog, its effect on tumor cell proliferation would be dictated by its specific binding profile to adenosine receptor subtypes. If it acts as an A1 receptor agonist, it could inhibit proliferation. If it functions as an A2A or A2B receptor antagonist, it could counteract the proliferative signals mediated by these receptors.
Adenosine and its derivatives can influence cell survival and induce apoptosis in cancer cells through various mechanisms. The stimulation of different adenosine receptor subtypes has been linked to the modulation of apoptotic pathways. For example, activation of A1 and A2B receptors has been shown to induce apoptosis in cancer stem cells by up-regulating the pro-apoptotic protein Bax nih.gov. In ovarian cancer cells, adenosine has been found to induce apoptosis by increasing intracellular reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and activating the caspase cascade, leading to an increased Bax/Bcl-2 ratio semanticscholar.org.
The intrinsic mitochondrial pathway of apoptosis is a key target. Overexpression of anti-apoptotic Bcl-2 family proteins is a common mechanism by which cancer cells evade cell death frontiersin.org. Adenosine analogs can counteract this by down-regulating Bcl-2 and up-regulating Bax, thereby promoting the release of cytochrome c from the mitochondria and subsequent caspase activation nih.govsemanticscholar.org. In breast cancer stem cells, adenosine has been shown to induce apoptosis through the regulation of the Bax/Bcl-2 ratio, depletion of mitochondrial membrane potential, and activation of caspase-6 nih.gov.
The potential of this compound to modulate cell death pathways in cancer cells would likely depend on its ability to activate specific adenosine receptors that are coupled to pro-apoptotic signaling cascades.
Cancer cells exhibit altered metabolism to support their rapid proliferation, including an enhanced de novo purine (B94841) biosynthetic pathway to ensure a sufficient supply of nucleotides for DNA and RNA synthesis frontiersin.orgnih.gov. This metabolic reprogramming makes purine metabolism an attractive target for cancer therapy frontiersin.org. Enzymes and purine metabolites are often upregulated in tumor cells, and an altered ratio of adenosine to inosine (B1671953) has been observed in cancer cells, affecting their growth and invasiveness frontiersin.org.
Adenosine and its analogs can interfere with purine metabolism in several ways. They can be taken up by cancer cells and phosphorylated into nucleotides, thereby entering the purine nucleotide pool and potentially disrupting the balance of nucleotides required for replication. Furthermore, adenosine analogs can act as competitive inhibitors of enzymes involved in purine synthesis and metabolism nih.gov. The tumor microenvironment is often characterized by high levels of extracellular adenosine, which can influence tumor progression mdpi.com. The metabolism of extracellular ATP to adenosine by ectonucleotidases like CD39 and CD73 is a key process in creating an immunosuppressive and tumor-promoting environment nih.gov.
The impact of this compound on purine nucleoside metabolism in cancer cells would depend on its ability to be transported into cells and metabolized by enzymes such as adenosine kinase. If phosphorylated, it could act as an antimetabolite, interfering with DNA and RNA synthesis and disrupting cellular energy homeostasis.
Antimicrobial and Antiviral Research (Mechanistic)
Derivatives of adenosine, including those with a carboxamide moiety, have been investigated for their potential as antimicrobial and antiviral agents due to their ability to mimic natural nucleosides and interfere with essential enzymatic processes in pathogens.
SARS-CoV-2 nsp14 methyltransferase:
The SARS-CoV-2 virus, responsible for COVID-19, utilizes a methyltransferase enzyme, nsp14, which is essential for capping its viral RNA. This capping process is crucial for the stability of the viral RNA and for evading the host's immune system. As such, nsp14 represents a promising target for the development of antiviral inhibitors nih.govrsc.orgnih.gov.
Researchers have designed and synthesized a series of adenosine 5'-carboxamide derivatives as potential inhibitors of SARS-CoV-2 nsp14. These compounds are designed to bind to the S-adenosyl-L-methionine (SAM) binding site of the enzyme, competing with the natural substrate nih.gov. Structural modifications of these adenosine 5'-carboxamide derivatives have revealed that the 5'-carboxyl moiety is important for their inhibitory activity nih.govrsc.org. Certain analogs have demonstrated high selectivity and have exhibited antiviral activity in cell-based assays nih.govrsc.org.
Prolyl-tRNA Synthetase:
Prolyl-tRNA synthetase (ProRS) is an essential enzyme in protein synthesis, responsible for attaching the amino acid proline to its corresponding tRNA. As this process is vital for the survival of all cells, ProRS has been validated as a potential target for antimicrobial agents nih.gov.
In the context of antimycobacterial research, derivatives of 3-aminopyrazine-2-carboxamide (B1665363) that mimic adenosine have been designed and evaluated. These compounds are based on a scaffold known to be an ATP-competitive inhibitor of human ProRS, binding to the ATP site of the enzyme and mimicking the interactions of the adenine (B156593) core nih.gov. Studies have shown that certain 3-acylaminopyrazine-2-carboxamides exhibit significant activity against various strains of mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis, while showing minimal activity against other bacteria and fungi nih.gov. The development of such inhibitors represents a strategy to repurpose inhibitors of human enzymes to target their microbial counterparts nih.gov.
Cardiovascular System Mechanistic Studies
Regulation of Vasodilation and Vascular Tone (mechanistic)
This compound, through its interaction with adenosine receptors, plays a significant role in the intricate regulation of vascular tone and vasodilation. The vascular endothelium is a critical regulator of blood flow, releasing various mediators that act as either vasodilators or vasoconstrictors nih.gov. Among the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃), the A₂A and A₂B receptors are primarily responsible for mediating vasodilation, while A₁ and A₃ receptor activation typically leads to vasoconstriction nih.govepa.gov. The A₂A receptor, in particular, is considered the main receptor subtype responsible for the vasodilatory effects of adenosine nih.govresearchgate.net.
The mechanisms underlying adenosine-mediated vasodilation are complex and involve multiple signaling pathways in both endothelial and vascular smooth muscle cells nih.gov. One key pathway involves the production of nitric oxide (NO), an endothelium-derived relaxing factor. Studies in isolated porcine coronary small arteries have shown that relaxation induced by both a nonselective adenosine agonist (NECA) and a selective A₂A agonist (CGS-21680) was reduced by the removal of the endothelium or by the inhibition of NO synthase nih.gov. This indicates a significant role for the endothelium and NO in A₂A receptor-mediated coronary vasodilation nih.gov.
However, the involvement of NO is not consistent across all vascular beds or species, suggesting the existence of endothelium-independent mechanisms as well nih.gov. Evidence points to the involvement of various potassium (K⁺) channels as final effectors in the vasodilation process. Specifically, ATP-sensitive K⁺ (KATP), voltage-gated K⁺ (KV), and calcium-activated K⁺ (KCa²⁺) channels in vascular smooth muscle cells are activated downstream of adenosine receptor stimulation, leading to hyperpolarization and relaxation nih.gov.
Furthermore, another important mechanistic pathway involves cytochrome P450 (CYP) epoxygenases. Activation of the A₂A receptor can lead to the activity of CYP-epoxygenases, which produce epoxyeicosatrienoic acids (EETs). EETs are potent vasodilators and are considered to be endothelium-derived hyperpolarizing factors nih.govresearchgate.net.
Table 1: Mechanistic Pathways in Adenosine-Mediated Vasodilation
| Receptor Subtype | Primary Effect on Vascular Tone | Key Mechanistic Pathways |
|---|---|---|
| A₂A | Vasodilation | - Endothelium-dependent NO release- Activation of K⁺ channels (KATP, KV, KCa²⁺)- CYP-epoxygenase activation and EET production |
| A₂B | Vasodilation | - Endothelium-dependent NO release |
| A₁ | Vasoconstriction / Negative modulation of A₂A/A₂B vasodilation | - Activation of Phospholipase C (PLC) pathways epa.gov |
| A₃ | Vasoconstriction | - (Mechanisms less defined in this context) |
Impact on Homocysteine Levels and Related Pathways
The relationship between adenosine and homocysteine (Hcy) is rooted in the fundamental metabolic pathway of S-adenosylmethionine (SAM). In this cycle, SAM, the universal methyl donor for numerous biological reactions, is converted to S-adenosylhomocysteine (AdoHcy) nih.gov. AdoHcy is then hydrolyzed in a reversible reaction to form adenosine and Hcy nih.gov.
Under normal physiological conditions, the hydrolysis of AdoHcy is favored because both adenosine and Hcy are rapidly cleared through subsequent metabolic conversions or cellular export nih.gov. However, if Hcy accumulates, a condition known as hyperhomocysteinemia, the equilibrium of this reaction can shift, leading to an accumulation of AdoHcy nih.gov. AdoHcy is a potent inhibitor of most methyltransferase enzymes, and its buildup can significantly impair cellular methylation processes nih.gov.
Pre-clinical research has uncovered a direct link between elevated Hcy levels and the regulation of adenosine receptors. In patients with coronary artery disease (CAD), a negative correlation has been observed between Hcy concentration and the production of A₂A receptors by peripheral blood mononuclear cells nih.gov. In-cellulo studies support this finding, demonstrating that Hcy can inhibit the production of the A₂A receptor and also blunt both basal and stimulated production of cyclic AMP (cAMP), a key second messenger in A₂A receptor signaling nih.gov. This Hcy-induced downregulation of A₂A receptor production and function may contribute to the pathogenesis of CAD by impairing coronary blood flow and promoting inflammation nih.gov.
Other Investigational Research Areas
Hepatic Stellate Cell Regulation and Fibrosis Mechanisms
Hepatic fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a wound-healing response to chronic liver injury frontiersin.orgusp-pl.com. A key event in the development of fibrosis is the activation of hepatic stellate cells (HSCs), which transform from quiescent, vitamin A-storing cells into proliferative, fibrogenic myofibroblasts usp-pl.comnih.gov.
Adenosine signaling, particularly through the A₂A receptor, has been identified as a significant pro-fibrotic pathway. Studies have shown that hepatotoxins can stimulate the release of adenosine from liver cells nih.gov. This extracellular adenosine then acts on A₂A receptors present on HSCs, promoting their activation and proliferation while inhibiting apoptosis (programmed cell death) and senescence frontiersin.orgnih.gov.
The mechanism involves the A₂A receptor stimulating a downstream signaling cascade that includes adenylyl cyclase, cAMP, and protein kinase A (PKA) frontiersin.orgnih.gov. This pathway leads to the downregulation of tumor suppressor proteins p53 and Rb, thereby enhancing HSC proliferation and survival frontiersin.orgnih.gov. Activation of the A₂A receptor on HSCs directly stimulates the production of collagen, the primary component of fibrotic scar tissue nih.gov. Furthermore, A₂A receptor ligation has been shown to suppress the expression of metalloproteinases, enzymes that are responsible for degrading the extracellular matrix, thus tipping the balance towards matrix accumulation nih.gov.
Table 2: Effects of A₂A Receptor Activation on Hepatic Stellate Cells (HSCs)
| Cellular Process | Effect of A₂A Receptor Activation | Downstream Signaling Molecules |
|---|---|---|
| Proliferation | Increased | cAMP, PKA, Rac1, p38 MAPK |
| Apoptosis | Decreased | Downregulation of p53 and Rb |
| Senescence | Inhibited | Downregulation of p53 and Rb |
| Collagen Production | Increased | - |
| Metalloproteinase Expression | Suppressed | - |
Carotid Body Chemoreception Modulation
The carotid body is a small cluster of chemoreceptors located at the bifurcation of the common carotid artery that plays a primary role in sensing arterial blood levels of oxygen, carbon dioxide, and pH nih.govmdpi.com. In response to stimuli like hypoxia (low oxygen), chemoreceptor cells in the carotid body release excitatory neurotransmitters, including adenosine triphosphate (ATP) mdpi.com.
Once released, ATP can be broken down by ectonucleotidases in the extracellular space into adenosine nih.gov. This locally produced adenosine can then modulate chemosensory processes by activating its receptors. Specifically, it is suggested that adenosine may activate A₂A receptors, contributing to the signaling that ultimately increases the firing rate of the afferent carotid sinus nerve nih.gov. This nerve transmits the sensory information to the brainstem, which orchestrates reflex adjustments in ventilation and cardiovascular function to restore homeostasis mdpi.com.
Experimental studies have confirmed that adenosine is a key player in chemotransduction. Direct, selective stimulation of the carotid body with adenosine in conscious humans has been shown to cause a dose-dependent increase in minute ventilation and blood pressure, responses that mimic those seen during systemic hypoxia nih.gov. This highlights the excitatory role of adenosine in modulating the activity of this critical sensory organ nih.gov.
Melanogenesis Pathways
Melanogenesis is the complex process of producing melanin (B1238610), the pigment responsible for coloration in the skin, hair, and eyes mdpi.comnih.gov. The synthesis of melanin occurs within specialized organelles called melanosomes inside melanocytes mdpi.com. The process is regulated by a series of enzymatic reactions, with tyrosinase being the key, rate-limiting enzyme mdpi.com.
Adenosine has been shown to have a regulatory effect on melanogenesis, although its impact appears to be concentration-dependent. Studies using B16 melanoma cells have demonstrated that low concentrations of adenosine can promote melanogenesis by increasing both melanin content and tyrosinase activity and expression nih.gov. In contrast, high doses of adenosine have an inhibitory effect, leading to a decrease in tyrosinase activity and protein levels nih.govresearchgate.net.
The signaling pathways involved are linked to cyclic AMP (cAMP), a crucial second messenger in melanocyte function nih.gov. The α-melanocyte-stimulating hormone (α-MSH) is a primary physiological stimulator of melanogenesis, acting through the melanocortin-1 receptor (MC1R) to increase intracellular cAMP levels. This rise in cAMP activates protein kinase A (PKA), which in turn leads to the phosphorylation of the CREB transcription factor, a key event for upregulating the expression of genes involved in pigment production, including tyrosinase mdpi.comnih.gov. Adenosine, by modulating intracellular cAMP levels through its A₂A and A₂B receptors (which stimulate cAMP) or A₁ and A₃ receptors (which inhibit cAMP), can thus influence these downstream melanogenic pathways.
Future Directions and Emerging Research Avenues for Adenosine 2 Carboxamide
Development of Next-Generation Selective Ligands
The pursuit of next-generation ligands for adenosine (B11128) receptors is driven by the need for enhanced selectivity and improved therapeutic profiles. Medicinal chemistry approaches have historically been applied to all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) to generate selective agonists and antagonists. nih.gov For instance, substitutions at the 2-position of the adenosine scaffold have yielded numerous synthetic analogues with selectivity for the A₂ₐ adenosine receptor (A₂ₐAR). nih.govreachmd.com
Future strategies are moving beyond traditional small molecules. A notable development is the creation of antibody antagonists, such as the potent and selective antibody antagonist for the human A₂ₐR, which has demonstrated tumor-suppressing activity. nih.gov This approach offers a novel modality for targeting adenosine receptors with high specificity.
Structure-based ligand design is another critical avenue. By optimizing adenosine 5'-carboxamide derivatives, researchers have been able to develop agonists with high affinity. nih.govacs.org The synthesis of 2-aryl-6-morpholinopurine derivatives has also yielded potent antagonists for A₁, A₃, and dual A₁/A₂ₐ, A₁/A₂ₑ, or A₁/A₃ adenosine receptors, highlighting how specific chemical modifications can fine-tune selectivity. plos.org The goal is to create ligands that can precisely target a single receptor subtype, or in some cases, possess a desired polypharmacological profile to address complex diseases.
Exploration of Novel Adenosine-2-carboxamide Chemotypes
A significant frontier in adenosine receptor research is the discovery and exploration of novel chemical scaffolds, or chemotypes, that differ from the traditional adenosine-based structures. The recent progress in the crystallography of G-protein coupled receptors (GPCRs) has opened unprecedented opportunities for structure-based virtual ligand screening (VLS). nih.govnih.gov
Through VLS of millions of commercially available compounds against the A₂ₐAR crystal structure, researchers have identified multiple novel chemotypes. nih.govnih.govmdpi.com One such study identified 23 hits with affinities under 10 µM, representing at least nine different chemical scaffolds. nih.govwvu.edu These newly identified ligands are not based on the adenosine template and possess high ligand efficiency, making them excellent starting points for drug discovery. nih.govpnas.org
The identified novel chemotypes for A₂ₐAR antagonists include structures such as anthraquinones, isoindoles, naphthalenes, pyridines, and triazines. nih.gov This diversification of chemical matter is crucial for overcoming the limitations of existing ligands and for developing compounds with unique pharmacological properties.
Table 1: Examples of Novel Non-Adenosine Chemotypes Identified as A₂ₐAR Antagonists
| Chemotype Class | Discovery Method | Significance | Reference |
| Anthraquinones | Virtual Ligand Screening | Represents a completely novel scaffold for A₂ₐAR antagonism. | nih.gov |
| Isoindoles | Virtual Ligand Screening | Diverse chemical structure with potential for optimization. | nih.gov |
| Naphthalenes | Virtual Ligand Screening | Offers a new backbone for designing selective antagonists. | nih.gov |
| Pyridines | Virtual Ligand Screening | A common heterocycle in medicinal chemistry, now applied to A₂ₐAR. | nih.gov |
| Triazines | Virtual Ligand Screening | High ligand efficiency observed in identified hits. | nih.gov |
Advanced Mechanistic Studies using "Omics" Technologies
To fully understand the biological roles of adenosine receptor ligands like this compound, researchers are increasingly turning to "omics" technologies. These approaches, including transcriptomics, proteomics, and metabolomics, provide a system-level view of the molecular changes induced by these compounds. nih.govnih.gov
Transcriptomics , the study of the complete set of RNA transcripts, has been used to identify genes that are sensitive to adenosine receptor activity. For example, transcriptomic profiling of cardiac tissue from A₂ₐR knockout mice revealed a set of genes whose expression is altered in the absence of the receptor, implicating pathways related to G protein/cAMP/PKA and cGMP/NOS signaling. nih.govwvu.edu This type of analysis can uncover the downstream genetic pathways modulated by adenosine receptor ligands.
Metabolomics , the large-scale study of small molecules or metabolites, offers insights into the metabolic consequences of adenosine receptor modulation. Untargeted metabolomics has been employed to investigate the effects of novel adenosine receptor antagonists, revealing potential impacts on amino acid and lipid metabolism. nih.gov Such studies can help to build a comprehensive picture of a compound's physiological effects. nih.gov
The integration of multiple omics datasets (multi-omics) is a powerful emerging strategy. nih.gov By combining genomic, proteomic, and metabolomic data, researchers can construct detailed models of the biological systems perturbed by this compound derivatives, leading to the identification of novel biomarkers and a deeper mechanistic understanding of their effects. nih.gov
Applications in Chemical Biology Tool Development
Beyond their direct therapeutic potential, this compound derivatives and related molecules are being developed as sophisticated chemical biology tools to probe the complex biology of GPCRs. A key area of development is the creation of bivalent or heterobivalent ligands. nih.gov
These engineered molecules consist of two distinct pharmacophores linked together, designed to simultaneously bind to two separate receptors, such as in a receptor heteromer. For example, heterobivalent ligands targeting adenosine A₂ₐR and dopamine (B1211576) D₂ receptor (D₂R) complexes have been designed. nih.gov These tools are invaluable for studying the structure, function, and pharmacological properties of receptor-receptor interactions in their native environment. nih.gov
The development of such probes provides new opportunities to dissect the intricate biology of GPCR homo- and heteromeric complexes. nih.gov This includes understanding how these complexes are involved in health and disease, paving the way for novel therapeutic strategies that target receptor complexes rather than individual monomers.
Computational Predictive Modeling for this compound Research
Computational modeling has become an indispensable tool in the study of adenosine receptor ligands, accelerating the discovery and optimization process. escholarship.org Techniques such as molecular docking and virtual ligand screening are routinely used to identify and prioritize new potential ligands from large compound libraries. nih.govplos.org
Molecular dynamics (MD) simulations provide a deeper understanding of the binding modes of ligands and the conformational changes in the receptor upon binding. mdpi.com These simulations can reveal the dynamic interactions between a ligand, like an this compound derivative, and the receptor's binding pocket, explaining the basis for agonist or antagonist activity and subtype selectivity. nih.govacs.org For instance, MD simulations have been used to explore the conformational landscape of A₂ₐR activation, showing how agonists and the lipid environment cooperatively stabilize active receptor states.
Furthermore, quantitative structure-activity relationship (QSAR) models are developed to predict the biological activity of novel compounds based on their chemical structure. plos.org By integrating these computational approaches—from initial screening to detailed mechanistic simulations—researchers can rationally design next-generation this compound derivatives with desired affinity, selectivity, and functional properties, significantly streamlining the drug discovery pipeline. escholarship.org
Table 2: Computational Approaches in this compound Research
| Computational Method | Application | Outcome | Reference(s) |
| Virtual Ligand Screening (VLS) | High-throughput screening of compound libraries against a receptor structure. | Identification of novel chemotypes and hit compounds for further testing. | nih.govplos.org |
| Molecular Docking | Predicting the preferred binding orientation of a ligand to a receptor. | Understanding key interactions and guiding ligand optimization. | plos.orgescholarship.org |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms in the ligand-receptor complex over time. | Elucidating the mechanism of receptor activation and allosteric modulation. | mdpi.com |
| QSAR (Quantitative Structure-Activity Relationship) | Developing mathematical models to correlate chemical structure with biological activity. | Predicting the potency of new, unsynthesized compounds. | plos.org |
Concluding Remarks
Summary of Key Academic Contributions and Discoveries
A comprehensive review of academic literature reveals a significant lack of specific contributions and discoveries directly attributable to Adenosine-2-carboxamide. The vast majority of research has concentrated on other adenosine (B11128) analogs, which have served as foundational tools in understanding the physiological roles of adenosine receptors. For instance, the development and characterization of selective agonists and antagonists for the A1, A2A, A2B, and A3 receptor subtypes have been pivotal in elucidating their functions in the cardiovascular, nervous, and immune systems. nih.gov However, this compound has not featured prominently, if at all, in these key discoveries.
Unresolved Questions and Challenges in this compound Research
The primary and most significant unresolved question is the fundamental pharmacological profile of this compound. Key challenges for future research include:
Synthesis and Characterization: Establishing a definitive and efficient synthetic route for pure this compound and thoroughly characterizing its physicochemical properties.
Receptor Affinity and Selectivity: Determining the binding affinities of this compound at all four human adenosine receptor subtypes (A1, A2A, A2B, and A3) to understand its potency and selectivity.
Functional Activity: Ascertaining whether this compound acts as an agonist, antagonist, or partial agonist at each receptor subtype and its downstream signaling effects.
Pharmacological Effects: Investigating the in vivo effects of this compound on major physiological systems, including the cardiovascular, neurological, and immune systems.
Therapeutic Potential: Exploring whether this compound possesses any potential therapeutic utility in disease models.
Without this foundational data, the compound remains an enigma within the broader family of adenosine derivatives.
Long-Term Research Vision for this compound and its Analogs
The long-term research vision for this compound would logically begin with addressing the aforementioned unresolved questions. A systematic investigation, starting with its synthesis and basic pharmacological characterization, is essential. Should initial studies reveal interesting properties, such as high affinity or selectivity for a particular adenosine receptor subtype, further research could be warranted.
The exploration of its analogs, guided by structure-activity relationship (SAR) studies, could then follow a more informed path. By systematically modifying the 2-carboxamide (B11827560) group, researchers could potentially develop novel and selective adenosine receptor ligands. This approach has been successfully applied to other positions of the adenosine scaffold, leading to the discovery of valuable research tools and clinical candidates. nih.gov
Q & A
Q. How should researchers structure manuscripts to highlight the novelty of this compound studies?
- Methodological Answer : Use a structured abstract to emphasize hypothesis-driven aims. In the Discussion, contrast findings with prior adenosine analogs (e.g., 2′-deoxyadenosine) and address limitations (e.g., solubility constraints). Cite recent reviews (2020–2025) to contextualize significance, and deposit raw data in repositories like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
